molecular formula C17H19ClN2O4S B3447120 ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate

ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate

Cat. No.: B3447120
M. Wt: 382.9 g/mol
InChI Key: IUXPSYQAOMXHEN-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a thiazole ring, a chlorophenoxy group, and an ethyl ester functional group

Biochemical Analysis

Biochemical Properties

Ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins that are crucial for cell signaling and metabolic processes, influencing their activity and stability.

Cellular Effects

Ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate affects various types of cells and cellular processes. It has been shown to modulate cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can influence the expression of genes involved in cell proliferation and differentiation, thereby affecting cell function and behavior.

Molecular Mechanism

The molecular mechanism of ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained modulation of gene expression.

Dosage Effects in Animal Models

The effects of ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation and modulating metabolic pathways.

Transport and Distribution

The transport and distribution of ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, with higher concentrations observed in tissues with high metabolic activity.

Subcellular Localization

Ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can localize to the mitochondria, influencing cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate is unique due to the combination of the chlorophenoxy group, thiazole ring, and ester functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-4-23-14(21)9-12-10-25-16(19-12)20-15(22)17(2,3)24-13-7-5-11(18)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXPSYQAOMXHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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